Hydrogen tetrachloroaurate(III) hydrate, (99.8%-Au) (49% Au)(Chloroauric acid)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydrogen tetrachloroaurate(III) hydrate, also known as Chloroauric acid, is a yellow to orange crystalline powder . It is used for microanalysis of rubidium, cesium, and determination of alkaloids . It is usually used as a harbinger for the preparation of gold (Au) nanoparticles . It is also used in control rods in nuclear reactors and in the manufacture of light electric light filaments .

Molecular Structure Analysis

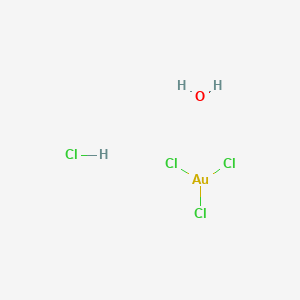

The molecular formula of Hydrogen tetrachloroaurate(III) hydrate is AuCl4H . The InChI Key is RFWCEGCWRSNAGT-UHFFFAOYSA-K . The SMILES string is [H+].Cl [Au+3] (Cl) (Cl)Cl .Physical and Chemical Properties Analysis

Hydrogen tetrachloroaurate(III) hydrate is a yellow to orange crystalline powder . It is soluble in water, alcohol, and ether . The molecular weight is 339.77 g/mol .Scientific Research Applications

Green Synthesis of Gold Nanoparticles

Hydrogen tetrachloroaurate(III) hydrate serves as a starting material for the environmentally friendly synthesis of gold nanoparticles. For instance, a study demonstrated the reduction of hydrogen tetrachloroaurate(III) hydrate by banana fruit waste extract, showcasing a novel, green chemical method. This approach not only utilized waste but also adhered to principles of green chemistry by avoiding the use of hazardous substances, highlighting the synthesis of gold nanoparticles as an eco-friendly and sustainable method (Deokar & Ingale, 2016).

Catalysis and Hydrogen Production

Hydrogen tetrachloroaurate(III) hydrate is used in the formation of monodisperse gold-palladium alloy nanoparticles, which exhibit high activity and stability in catalyzing formic acid dehydrogenation and hydrogen production under mild conditions. This catalytic process underscores the potential of hydrogen tetrachloroaurate(III) hydrate in renewable energy applications, particularly in hydrogen generation (Metin, Sun, & Sun, 2013).

Environmental Recovery and Recycling

Research has explored the use of microbial cells for the recovery and recycling of gold from aqueous solutions containing hydrogen tetrachloroaurate(III), indicating its relevance in environmental remediation. This method involves biomineralization and thiourea oxidation processes, which are promising for the recovery of valuable metals from waste streams, highlighting the environmental applications of hydrogen tetrachloroaurate(III) hydrate (Tsuruta, 2021).

Material Science and Nanotechnology

Hydrogen tetrachloroaurate(III) hydrate's role extends to material science, where it is employed in the deposition of gold on microporous composites for advanced material applications. This process demonstrates its utility in the development of new materials with specific properties, such as high sorption capacity for gold, which has implications for both environmental and industrial applications (Tsyganova, Patrushev, & Bondarenko, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Hydrogen tetrachloroaurate(III) hydrate, also known as Chloroauric acid, is primarily used in the preparation of gold (Au) nanoparticles . These nanoparticles can interact with various biological targets depending on their size, shape, and surface chemistry.

Mode of Action

The compound forms the planar [AuCl4]− anion, with the oxidation state of gold being +3 . The Au–Cl distances are around 2.28 Å . The interaction of these gold nanoparticles with biological targets can lead to various changes, such as alterations in cellular processes or the generation of reactive oxygen species.

Biochemical Analysis

Cellular Effects

The effects of Hydrogen Tetrachloroaurate(III) hydrate on cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Hydrogen Tetrachloroaurate(III) hydrate involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Hydrogen Tetrachloroaurate(III) hydrate may exhibit changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Hydrogen Tetrachloroaurate(III) hydrate can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Hydrogen Tetrachloroaurate(III) hydrate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Hydrogen Tetrachloroaurate(III) hydrate is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

trichlorogold;hydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.H2O/h;4*1H;1H2/q+3;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJUDSKPNIBLOO-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl.Cl[Au](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16961-25-4, 27988-77-8 |

Source

|

| Record name | Tetrachloroauric acid trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16961-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen tetrachloroaurate hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27988-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)